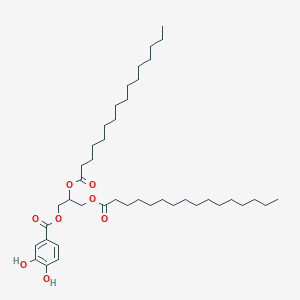
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate
描述
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes long-chain fatty acid esters and a dihydroxybenzoate moiety. Its molecular formula is C40H80NO8P, and it is known for its role in biological and chemical research.
属性
CAS 编号 |
922509-58-8 |
|---|---|
分子式 |
C42H72O8 |
分子量 |
705.0 g/mol |
IUPAC 名称 |
2,3-di(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C42H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(45)48-34-37(35-49-42(47)36-31-32-38(43)39(44)33-36)50-41(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,37,43-44H,3-30,34-35H2,1-2H3 |
InChI 键 |
CQGHPXLLFXWSSU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C=C1)O)O)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with glycerol to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then reacted with 3,4-dihydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzoate moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The hydroxyl groups in the benzoate ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
作用机制
The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing various cellular processes. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication.
相似化合物的比较
Similar Compounds
1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but contains a phosphoethanolamine group instead of a dihydroxybenzoate moiety.
2,3-Bis(hexadecanoyloxy)propyl phosphonato: Contains a phosphonato group, offering different chemical properties and applications.
Uniqueness
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate is unique due to its combination of long-chain fatty acid esters and a dihydroxybenzoate group. This structure imparts distinct amphiphilic properties, making it valuable in both biological and industrial applications. Its ability to integrate into lipid bilayers and affect membrane dynamics sets it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


